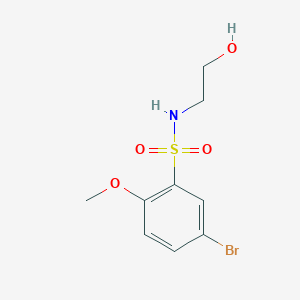

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Beschreibung

BenchChem offers high-quality 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUOAFJUPSZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640673 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-14-6 | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.

Introduction and Molecular Overview

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring functionalized with a bromine atom, a methoxy group, and a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a 2-hydroxyethyl group. The presence of the sulfonamide functional group is of particular interest, as it is a well-established pharmacophore found in a wide array of therapeutic agents.[1] The strategic placement of the bromo and methoxy substituents on the aromatic ring, along with the N-hydroxyethyl group, is anticipated to modulate the molecule's physicochemical and biological properties.

Based on its constituent parts, the fundamental molecular identifiers for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be predicted as follows:

| Property | Predicted Value |

| Molecular Formula | C9H12BrNO4S |

| Molecular Weight | 310.16 g/mol |

| IUPAC Name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Physical State | Solid | Benzenesulfonamide and its derivatives are typically crystalline solids at room temperature.[2] |

| Melting Point | Expected to be lower than 5-bromo-2-methoxybenzenesulfonyl chloride (115-118 °C)[3] and potentially in the range of 100-150 °C. | The introduction of the flexible N-(2-hydroxyethyl) group and the potential for intermolecular hydrogen bonding could lead to a different crystal packing and melting point compared to the sulfonyl chloride precursor. |

| Solubility | Sparingly soluble in water, with increased solubility in polar organic solvents such as methanol, ethanol, and DMSO. | The hydroxyl group of the N-(2-hydroxyethyl) moiety is expected to enhance water solubility compared to the parent 5-bromo-2-methoxybenzenesulfonamide.[4] Benzenesulfonamide itself has limited water solubility but is soluble in methanol.[2][5] |

| pKa | The sulfonamide N-H proton is expected to have a pKa in the range of 9-11. | The acidity of the sulfonamide proton is a known characteristic of this functional group.[2] The electronic nature of the substituted benzene ring will influence the exact pKa. |

| LogP | Predicted to be in the range of 1.0 - 2.0. | The presence of the hydrophilic 2-hydroxyethyl group would decrease the lipophilicity compared to a simple N-alkyl or N-aryl sulfonamide. The XLogP3 of the core, 5-bromo-2-methoxybenzenesulfonamide, is 1.1.[6] |

| Hydrogen Bonding | The molecule contains both hydrogen bond donors (N-H and O-H) and acceptors (sulfonyl oxygens, methoxy oxygen, and hydroxyl oxygen). | This capacity for hydrogen bonding will significantly influence its crystal packing, solubility, and interactions with biological macromolecules. The sulfonamide group is a known strong hydrogen bond acceptor.[3][7] |

Predicted Spectroscopic Data

The structural features of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest the following characteristic spectroscopic signatures:

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Three protons on the substituted benzene ring are expected to appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the bromo, methoxy, and sulfonamide groups.

-

Methoxy Protons (-OCH₃): A singlet peak integrating to three protons is anticipated around δ 3.8-4.0 ppm.

-

Sulfonamide Proton (-SO₂NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 5.0-8.0 ppm.

-

Hydroxyethyl Protons (-NCH₂CH₂OH): Two methylene groups will likely appear as triplets. The methylene group attached to the nitrogen (-NCH₂-) is expected around δ 3.0-3.5 ppm, and the methylene group attached to the hydroxyl group (-CH₂OH) is expected around δ 3.5-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on solvent and concentration, is expected.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the sulfonyl group will be deshielded.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.[6]

-

Hydroxyethyl Carbons (-NCH₂CH₂OH): The carbon adjacent to the nitrogen is predicted to be in the range of δ 40-50 ppm, and the carbon adjacent to the hydroxyl group is expected around δ 60-65 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H stretching vibration.[8]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1320-1350 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).[8]

-

S-N Stretch: An absorption band in the range of 900-930 cm⁻¹.[8]

-

C-O Stretch: A peak around 1000-1250 cm⁻¹ for the aryl ether and the alcohol.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (310.16 g/mol ).

-

Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

-

Fragmentation: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.[9]

Chemical Reactivity and Stability

The reactivity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is dictated by its functional groups:

-

Sulfonamide Moiety: The sulfonamide N-H is acidic and can be deprotonated with a suitable base. The sulfonamide group itself is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

-

Hydroxyl Group: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

-

Aromatic Ring: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization.

-

Stability: The compound is expected to be stable under normal laboratory conditions, though it should be protected from strong oxidizing agents and strong acids.

Proposed Synthesis and Purification

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be readily achieved through a nucleophilic substitution reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2-aminoethanol. This is a standard and widely used method for the preparation of N-substituted sulfonamides.[10][11]

Synthetic Workflow

Caption: Proposed synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Experimental Protocol

Materials:

-

5-Bromo-2-methoxybenzenesulfonyl chloride[3]

-

2-Aminoethanol

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of 2-aminoethanol (1.1 eq). The reaction is typically exothermic, so the addition should be controlled, and the flask may be cooled in an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Potential Applications and Research Interest

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[9] The structural motifs present in 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest several avenues for research and application:

-

Anticancer Agents: Many sulfonamides have demonstrated potent anticancer properties, often by inhibiting carbonic anhydrases, which are overexpressed in many tumors.[12] The bromo and methoxy substitutions on the phenyl ring could enhance the binding affinity to target enzymes.

-

Antimicrobial Agents: The sulfonamide scaffold is famously associated with the first generation of antibiotics.[1] Novel sulfonamide derivatives are continuously being explored for their potential to overcome antibiotic resistance.

-

Enzyme Inhibitors: Beyond carbonic anhydrase, sulfonamides have been shown to inhibit a variety of other enzymes, making them valuable tool compounds for chemical biology and drug discovery.

-

Chemical Probes and Building Blocks: The presence of multiple reactive sites (the bromine for cross-coupling and the hydroxyl group for further functionalization) makes this molecule a versatile building block for the synthesis of more complex molecules and chemical probes.

Safety and Handling

Hazard Identification:

-

The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[13][14]

-

The parent compound, 5-bromo-2-methoxybenzenesulfonamide, is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

-

It is prudent to handle 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide with similar precautions.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a promising, yet underexplored, chemical entity. Based on a thorough analysis of its structural components, this guide provides a robust prediction of its chemical and physical properties, a reliable synthetic protocol, and a well-grounded perspective on its potential applications in medicinal chemistry and drug discovery. The insights presented herein are intended to facilitate and inspire further research into this and related novel sulfonamide derivatives.

References

- Hunter, C. A., & Lawson, K. R. (2003). Polarisation effects on the H-bond acceptor properties of sulfonamides.

-

ResearchGate. Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. [Link]

-

PubChem. 5-Bromo-2-methoxybenzenesulphonamide. [Link]

-

MDPI. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.

-

ResearchGate. IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride. [Link]

- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

-

ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. [Link]

-

National Center for Biotechnology Information. N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. PubChem Compound Summary for CID 22733781. [Link]

-

Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

- Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1160, 25-36.

-

ResearchGate. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]

-

NIST. sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]

-

MDPI. Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. [Link]

-

MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

-

SIELC Technologies. Propanamide, N-(2-hydroxyethyl)-. [Link]

Sources

- 1. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. N,N'-Bis(2-hydroxyethyl)oxamide(1871-89-2) 1H NMR [m.chemicalbook.com]

- 8. znaturforsch.com [znaturforsch.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. esslabshop.com [esslabshop.com]

- 14. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Sulfonamide Scaffold

An In-Depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS Number 871269-14-6)

The sulfonamide functional group, a cornerstone of medicinal chemistry, represents one of the earliest successes in the era of synthetic antimicrobial agents.[1][2] First introduced as antibacterial "sulfa drugs," their mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][3] This bacteriostatic effect laid the groundwork for the antibiotic revolution.[1][2] However, the therapeutic utility of the sulfonamide scaffold extends far beyond its antibacterial origins.[4][5][6] The inherent chemical stability and versatile reactivity of sulfonamides have allowed for their incorporation into a diverse array of therapeutic agents, including diuretics, hypoglycemics, anticonvulsants, and even anti-cancer drugs.[1][4][5]

This guide focuses on a specific, lesser-known sulfonamide derivative: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide . While direct literature on this compound is sparse, its structural motifs—a brominated and methoxylated benzene ring coupled with a hydroxyethyl-substituted sulfonamide—suggest a rich potential for biological activity. The strategic placement of a bromine atom and a methoxy group on the aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This document serves as a technical primer for researchers, synthesizing established chemical principles and data from analogous structures to propose a pathway for the synthesis, characterization, and biological evaluation of this promising compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery effort, influencing everything from its solubility and permeability to its in vivo pharmacokinetics. The predicted properties of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide are summarized below.

| Property | Predicted Value | Source/Method |

| CAS Number | 871269-14-6 | - |

| Molecular Formula | C9H12BrNO4S | - |

| Molecular Weight | 310.16 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | 113-117 °C | Inferred from 5-Bromo-2-methoxybenzenesulfonyl chloride |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Chemical structure analysis |

| LogP | ~1.5 - 2.5 | Estimated based on structural fragments |

The presence of the sulfonamide and hydroxyl groups provides hydrogen bond donor and acceptor sites, which can facilitate interactions with biological macromolecules. The bromo and methoxy substituents on the benzene ring create a specific electronic and steric profile that can be explored for selective target binding.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be efficiently achieved through a two-step process starting from the commercially available precursor, 5-bromo-2-methoxybenzenesulfonyl chloride.[7][8] This approach is a standard and reliable method for the preparation of N-substituted sulfonamides.[1]

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

While this starting material is commercially available, understanding its synthesis provides valuable context. It is typically prepared from 4-bromoanisole through chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction is directed by the activating and ortho-, para-directing methoxy group.

Step 2: Reaction with Ethanolamine to Yield the Final Product

The core of the synthesis involves the nucleophilic attack of ethanolamine on the electrophilic sulfur atom of 5-bromo-2-methoxybenzenesulfonyl chloride.

Caption: Proposed synthetic workflow for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

-

Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.2 eq) as a base to neutralize the HCl byproduct.

-

Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Add ethanolamine (1.1 eq) dropwise to the stirred solution. The use of a slight excess of the amine ensures complete consumption of the sulfonyl chloride.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is no longer visible.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl to remove excess pyridine and ethanolamine, followed by saturated aqueous NaHCO3, and finally brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Causality Behind Experimental Choices:

-

Solvent: DCM is chosen for its inertness and ability to dissolve both reactants.

-

Base: Pyridine is a common choice as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction, preventing protonation of the ethanolamine and driving the reaction to completion.

-

Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Hypothesized Biological Activity and Screening Strategy

The structural features of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest several potential avenues for biological investigation. Structurally related brominated phenolic compounds have demonstrated anti-inflammatory properties by modulating key signaling pathways.[9][10] Additionally, various substituted benzenesulfonamides have shown potent cytotoxic effects against cancer cell lines, often by targeting microtubule polymerization.[11]

A logical screening cascade to evaluate the potential of this compound would begin with broad in vitro assays and progress to more specific mechanistic studies.

Caption: A logical workflow for the biological screening of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the compound's effect on the viability of cancer cell lines, such as MCF-7 (breast adenocarcinoma).

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[9][10]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for inherent effects).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

Data Interpretation and Forward Strategy

-

Cytotoxicity Data: A low IC50 value against a cancer cell line would warrant further investigation into the mechanism of cell death. Follow-up experiments could include cell cycle analysis by flow cytometry to see if the compound causes arrest at a specific phase (e.g., G2/M, which is characteristic of tubulin inhibitors) and apoptosis assays (e.g., Annexin V staining).[11]

-

Anti-inflammatory Data: Significant inhibition of NO production would suggest anti-inflammatory potential. The next steps would be to investigate the compound's effect on the expression of pro-inflammatory enzymes and cytokines, such as iNOS, COX-2, TNF-α, and IL-6, using techniques like Western blotting and ELISA.[9][10] Further mechanistic studies could probe the compound's impact on key inflammatory signaling pathways like NF-κB and MAPK.[9][10]

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a compound of significant interest due to its residence within the versatile sulfonamide class and its unique substitution pattern. While direct experimental data is not yet available in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and biological evaluation. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related molecules, a clear path for investigation emerges. The proposed synthetic route is efficient and reliable, and the outlined screening cascade provides a logical progression from broad phenotypic assays to detailed mechanistic studies. The exploration of this and similar novel chemical entities is crucial for the continued expansion of the therapeutic armamentarium and the development of next-generation targeted therapies.

References

-

Al-Suwaidan, I. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(1), 1-16. Available at: [Link]

-

Cao, S. (2009). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1658. Available at: [Link]

-

Choi, R. J., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(23), 7195. Available at: [Link]

-

Wikipedia. (2023). Sulfonamide (medicine). Available at: [Link]

-

ResearchGate. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available at: [Link]

-

Pérez-García, L. A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1353. Available at: [Link]

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Available at: [Link]

-

Cleveland Clinic. (2022). Sulfonamides. Available at: [Link]

-

Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

- Google Patents. (2011). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Available at: [Link]

- Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

European Patent Office. (2011). EP1704140B1 - Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Available at: [Link]

-

MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Available at: [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 5-Bromo-2-methoxybenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of clinically significant drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The compound 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a unique structural motif, combining the established bioactivity of the benzenesulfonamide core with the chemical diversity afforded by its bromo, methoxy, and hydroxyethyl substitutions. While direct biological data for this specific molecule is not extensively available, its structural similarity to compounds with known potent bioactivities provides a strong rationale for its investigation as a potential therapeutic agent.

This technical guide will provide a comprehensive overview of the theoretical framework and practical methodologies for elucidating the biological potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. We will delve into its physicochemical properties, explore potential therapeutic targets based on structure-activity relationships of analogous compounds, and detail a strategic, multi-tiered experimental approach to systematically evaluate its bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of this promising compound.

Compound Profile: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

A thorough understanding of the physicochemical properties of a compound is the foundation of any biological investigation.

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | [] |

| CAS Number | 871269-14-6 | [] |

| Molecular Formula | C9H12BrNO4S | [] |

| Molecular Weight | 310.16 g/mol | |

| InChI Key | ANOUOAFJUPSZKO-UHFFFAOYSA-N | [] |

The presence of a bromine atom and a methoxy group on the benzene ring, along with a hydroxyethyl group on the sulfonamide nitrogen, suggests the potential for diverse molecular interactions, including hydrogen bonding and halogen bonding, which could contribute to its binding affinity for various biological targets.

Postulated Biological Activities and Underlying Rationale

Based on the existing literature for structurally related compounds, we can postulate two primary areas of potential biological activity for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: anticancer and anti-inflammatory effects.

Anticancer Potential: Targeting Microtubule Dynamics

A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions revealed potent cytotoxic activity against several human tumor cell lines, including the breast adenocarcinoma line MCF7.[4] The mechanism of action for these compounds was identified as the inhibition of microtubular protein polymerization, suggesting that they act as antimitotic agents by targeting tubulin.[4] Specifically, these compounds were found to disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

The structural similarities between these reported compounds and 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, particularly the presence of the bromo and methoxy substitutions on the benzenesulfonamide core, provide a strong basis to hypothesize a similar anticancer mechanism.

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Potential: Modulation of NF-κB and MAPK Signaling

Research on brominated phenolic compounds, which share structural motifs with our target molecule, has demonstrated significant anti-inflammatory properties.[5][6] One such study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde showed that it exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5] This was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Mechanistically, the compound was found to inhibit the NF-κB and MAPK (ERK and JNK) signaling pathways.[5]

Given that chronic inflammation is a key driver of many diseases, the potential for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide to modulate these critical inflammatory pathways warrants a thorough investigation.

Caption: Hypothesized mechanism of anti-inflammatory activity via inhibition of NF-κB and MAPK pathways.

Proposed Experimental Workflow: A Tiered Approach

To systematically evaluate the biological potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a tiered experimental workflow is proposed. This approach allows for early go/no-go decisions and ensures a logical progression from broad screening to detailed mechanistic studies.

Caption: A tiered experimental workflow for evaluating biological activity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments proposed in the workflow. These protocols are based on established methodologies and can be adapted as needed.

Tier 1: In Vitro Screening

-

Objective: To determine the cytotoxic effects of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide on various cancer cell lines (e.g., MCF-7, HeLa, HT-29) and a non-cancerous control cell line (e.g., HEK293).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare a stock solution of the test compound in DMSO.

-

Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

-

Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Principle: The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

-

Tier 2: Mechanistic Elucidation

-

Objective: To determine the effect of the compound on cell cycle progression in a cancer cell line that shows significant cytotoxicity.

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Objective: To investigate the effect of the compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

-

Protocol:

-

Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation events).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software.

-

Tier 3: In Vivo Validation

-

Objective: To evaluate the in vivo antitumor efficacy of the compound.[7] In vivo imaging can be a valuable tool in these studies to monitor treatment response and mechanism of action.[8]

-

Protocol:

-

Subcutaneously implant a suitable cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on an alternating day schedule. The control group should receive the vehicle.

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Conclusion and Future Directions

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a novel chemical entity with significant, yet unexplored, therapeutic potential. Based on robust structure-activity relationship data from analogous compounds, there is a strong scientific rationale to investigate its anticancer and anti-inflammatory properties. The proposed tiered experimental workflow provides a systematic and resource-efficient strategy to thoroughly characterize its biological activity, from initial in vitro screening to in vivo validation.

Successful outcomes from these studies could position 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide as a lead compound for the development of new therapies for cancer or inflammatory diseases. Future work would involve lead optimization through medicinal chemistry to enhance potency and drug-like properties, as well as comprehensive preclinical safety and toxicology studies. The insights gained from the proposed research will be instrumental in determining the clinical translatability of this promising molecule.

References

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

5-Bromo-2-methoxybenzenesulphonamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2022). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). ResearchGate. Retrieved January 28, 2026, from [Link]

-

In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. (2015). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. Retrieved January 28, 2026, from [Link]

-

Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. Retrieved January 28, 2026, from [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). PMC. Retrieved January 28, 2026, from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 28, 2026, from [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PMC - NIH. Retrieved January 28, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. openaccesspub.org [openaccesspub.org]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Procurement of a Niche Chemical Intermediate

An In-depth Technical Guide for Researchers and Drug Development Professionals on Sourcing and Validating 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a specialized organic molecule that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzenesulfonamide core, is a common motif in various biologically active compounds. Diarylsulfonamides, for instance, are recognized as privileged scaffolds in the development of anticancer agents, with some acting as potent tubulin inhibitors[1]. The presence of a bromine atom and a hydroxyethyl group offers reactive handles for further chemical modification, making it a versatile intermediate for creating novel molecular entities.

However, unlike common laboratory reagents, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is not a widely available, off-the-shelf chemical. Its procurement requires a strategic approach, moving beyond simple catalog searches to include custom synthesis and rigorous quality control. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive roadmap for researchers to confidently source, validate, and utilize this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Chemical Profile and Identification

A precise understanding of the molecule's properties is the first step in ensuring you are sourcing and handling the correct material. While specific experimental data for the title compound is scarce, we can infer its properties from its constituent parts and closely related analogs.

Core Structure and Analogs

The core of our target molecule is 5-Bromo-2-methoxybenzenesulfonamide . This parent compound is more commonly available and has established identifiers.

-

IUPAC Name: 5-bromo-2-methoxybenzenesulfonamide[2]

-

CAS Number: 23095-14-9[2]

-

Molecular Formula: C₇H₈BrNO₃S[2]

-

Molecular Weight: 266.11 g/mol [3]

-

InChIKey: WHYIIAFUVXCXIL-UHFFFAOYSA-N[2]

Our target molecule, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide , is a derivative with the following predicted properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₄S | Aladdin Scientific[4] |

| Molecular Weight | 310.16 g/mol | Calculated |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO | Aladdin Scientific[4] |

Chemical Structure Diagram

A clear visualization of the molecular structure is essential for understanding its reactivity and for spectral interpretation.

Caption: Chemical structure of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

The Supplier Landscape: A Reality Check

A search for direct, off-the-shelf suppliers of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide reveals its status as a specialty chemical.

-

Direct Listings: The compound is listed by Aladdin Scientific Corporation with a purity of ≥95%[4]. This appears to be one of the few catalog listings for this exact molecule.

-

Related Compounds: Many major suppliers, such as Sigma-Aldrich , stock the parent sulfonamide (CAS 23095-14-9) or the key synthetic precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8)[3][5].

-

Custom Synthesis Organizations (CSOs): The scarcity of catalog options indicates that custom synthesis is the most reliable and transparent route for obtaining this material. Many companies that supply building blocks also offer custom synthesis services.

A Dual-Path Procurement Strategy

Given the landscape, a two-pronged approach is recommended for acquiring this compound. The choice depends on the urgency, budget, and required scale and purity of the material.

Caption: Dual-path strategy for procuring the target compound.

Path A: Sourcing from a Catalog Supplier

While expedient, purchasing from a catalog that lists rare chemicals carries the risk of receiving material of insufficient purity or even incorrect identity. A "buyer beware" approach, backed by stringent verification, is critical. One supplier, Sigma-Aldrich, explicitly notes for some of its rare chemicals that the "Buyer assumes responsibility to confirm product identity and/or purity" and that they do not collect analytical data for these products[3]. This underscores the necessity of independent verification.

Actionable Steps:

-

Contact the Supplier: Reach out to the sales or technical support for the listed product (e.g., Aladdin Scientific, B187323)[4].

-

Request Documentation: Do not order blindly. Request a lot-specific Certificate of Analysis (CoA) . Crucially, ask for the actual analytical data files (e.g., NMR, HPLC traces) for the specific batch you would be purchasing. A CoA that only states "Meets Specifications" is insufficient.

-

Scrutinize the Data: Analyze the provided spectra to confirm the structure and assess purity. Look for unexplained peaks in the NMR or impurities in the chromatogram.

-

Order and Verify: If the data is satisfactory, place the order. Upon receipt, immediately perform the incoming QC protocol outlined in Section 5 to validate the material in-house.

Path B: Commissioning a Custom Synthesis

This is the recommended path for ensuring high quality, purity, and a transparent supply chain. It puts the researcher in control of the final product's specifications.

Actionable Steps:

-

Identify CSOs: Search for companies specializing in custom synthesis of chemical building blocks.

-

Submit a Request for Quotation (RFQ): Your RFQ should be comprehensive and include:

-

The exact chemical structure and name.

-

The required quantity (e.g., 5 g, 25 g).

-

Required Purity: Specify a minimum purity level (e.g., >98% by HPLC).

-

A proposed synthetic scheme (see Section 4). This demonstrates feasibility and helps the CSO provide a more accurate quote.

-

Required Analytical Deliverables: Mandate that the final product be delivered with a full data package: ¹H NMR, ¹³C NMR, HPLC-MS, and a high-resolution mass spectrometry (HRMS) report.

-

-

Evaluate Quotes: Compare CSOs based on cost, timeline, and their willingness to provide the full data package.

-

Commission and Confirm: Once the synthesis is complete and the data package is approved, have the material shipped. Perform your own confirmatory analysis upon receipt.

Proposed Synthetic Route for Custom Synthesis

Providing a plausible synthetic route to a CSO streamlines the quoting process. The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is straightforward and can be accomplished from readily available starting materials.

The most direct method involves the reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with 2-aminoethanol (ethanolamine) .

Caption: Proposed synthesis of the target compound.

This is a standard nucleophilic substitution reaction where the amine nitrogen of ethanolamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic base is used to quench the HCl byproduct. This precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride, is listed as an available product by multiple chemical suppliers[5].

The Self-Validating System: An Incoming QC Protocol

Regardless of the source, you must independently verify the identity and purity of the compound. This step is non-negotiable for ensuring the validity of your research.

Step-by-Step QC Workflow

-

Documentation Review:

-

Cross-reference the supplier's CoA and any provided spectra with the material's label and your purchase order.

-

-

Physical Characterization:

-

Note the appearance of the material (e.g., white to off-white solid). The parent sulfonamide is described as a solid[3].

-

-

Spectroscopic and Chromatographic Analysis:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Objective: Assess purity and confirm molecular weight.

-

Method: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile)[6]. Use a standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

-

Expected Results: The HPLC trace should show one major peak (>98% area under the curve). The mass spectrometer (ESI+) should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 310.1 and 312.1 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Confirm the chemical structure.

-

Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Features:

-

Aromatic protons in the 7-8 ppm range showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Aliphatic protons corresponding to the two CH₂ groups of the hydroxyethyl moiety, likely in the 3-4 ppm range.

-

A broad singlet for the N-H proton.

-

A singlet for the methoxy (OCH₃) protons around 3.8-4.0 ppm.

-

A triplet for the O-H proton.

-

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: Confirm the elemental composition.

-

Method: Use ESI-TOF or Orbitrap MS to obtain an accurate mass.

-

Expected Result: The measured mass should be within 5 ppm of the calculated exact mass for C₉H₁₂BrNO₄S.

-

-

Safety, Handling, and Storage

Proper handling is paramount. Safety information can be extrapolated from Safety Data Sheets (SDS) of structurally similar compounds.

-

Hazards: The parent compound, 5-Bromo-2-methoxybenzenesulfonamide, is classified as causing skin and eye irritation and may cause respiratory irritation[2]. The related 5-Bromo-2-methoxybenzonitrile is listed as toxic if swallowed, in contact with skin, or if inhaled[7][8]. The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is corrosive and causes burns[5].

-

GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood[9].

-

Storage: Store in a tightly sealed container in a cool, dry place. The related N,N-dimethylbenzenesulfonamide is stored at 2-8°C[10].

Conclusion and Future Outlook

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a valuable but niche chemical intermediate whose procurement requires diligence beyond a simple catalog search. By understanding its chemical properties, recognizing the limited supplier landscape, and adopting a robust procurement and validation strategy, researchers can confidently obtain high-quality material. The recommended path of custom synthesis, coupled with a mandatory in-house QC protocol, provides the highest level of assurance for scientific integrity. As research into novel sulfonamide-based therapeutics continues to grow, the demand for specialized building blocks like this will likely increase, hopefully leading to wider availability and more comprehensive characterization data in the future.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8317967, 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from PubChem. [Link]

-

Cao, S. L. (2009). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1658. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142972781, 5-Bromo-4-ethyl-2-methoxybenzenesulfonamide. Retrieved from PubChem. [Link]

-

Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

-

MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from UNODC. [Link]

-

Maged, A. A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365–1381. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103756903, 5-bromo-N-hex-5-ynyl-2-methoxybenzenesulfonamide. Retrieved from PubChem. [Link]

-

GlobalChemMall. (n.d.). 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide. Retrieved from GlobalChemMall. [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from 3M. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. Retrieved from PubChem. [Link]

-

Labcompare. (n.d.). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide B187323 from Aladdin Scientific Corporation. Retrieved from Labcompare. [Link]

Sources

- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. labcompare.com [labcompare.com]

- 5. fishersci.com [fishersci.com]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 871269-16-8|5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide literature review

An In-Depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a novel sulfonamide derivative. While specific literature on this exact molecule is sparse, its structural components—a brominated methoxybenzene core and a sulfonamide linkage—are prevalent in compounds of significant pharmacological interest. This document synthesizes information from related molecules to establish a robust framework for its synthesis, characterization, and potential applications. We present a detailed, field-proven protocol for its preparation from 5-bromo-2-methoxybenzenesulfonyl chloride and ethanolamine. Furthermore, we explore the compelling scientific rationale for investigating this compound as a potential therapeutic agent, particularly in oncology and anti-inflammatory research, based on established activities of structurally analogous compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities built upon a pharmaceutically validated scaffold.

Introduction: The Significance of the 5-Bromo-2-methoxybenzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in critical hydrogen bonding interactions make it a privileged scaffold in drug design.

The 5-bromo-2-methoxybenzenesulfonamide core, in particular, has emerged as a structure of interest. The strategic placement of the bromo and methoxy substituents on the benzene ring significantly influences the molecule's electronic properties and metabolic stability. Notably, closely related structures serve as key intermediates in the synthesis of established pharmaceuticals, such as the alpha-1 adrenoceptor antagonist Tamsulosin, which is used to treat benign prostatic hypertrophy[1][2]. Moreover, recent studies have demonstrated that N-aryl benzenesulfonamides featuring bromo and methoxy substitutions exhibit potent sub-micromolar cytotoxicity against various human tumor cell lines, including breast adenocarcinoma (MCF7)[3]. These compounds have been shown to act as antimitotic agents by disrupting microtubule polymerization, a validated anticancer mechanism[3].

Given this context, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a logical and compelling target for synthesis and investigation. The incorporation of the N-(2-hydroxyethyl) side chain introduces a primary alcohol, providing a handle for further derivatization to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties.

Physicochemical Properties and Characterization

While extensive experimental data for the title compound is not publicly available, its properties can be reliably predicted based on its structure and data from its key precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride.

| Property | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (Predicted) | 5-Bromo-2-methoxybenzenesulfonyl Chloride (Known) |

| IUPAC Name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | 5-bromo-2-methoxybenzenesulfonyl chloride |

| CAS Number | Not assigned | 23095-05-8 |

| Molecular Formula | C₉H₁₂BrNO₄S | C₇H₆BrClO₃S[4] |

| Molecular Weight | 310.16 g/mol | 285.54 g/mol [4] |

| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO | COC1=C(C=C(C=C1)Br)S(=O)(=O)Cl[4] |

| Appearance | Predicted: White to off-white solid | White to almost white powder/crystal |

| Melting Point | N/A | 112-117 °C[4] |

| Solubility | Predicted: Soluble in DMSO, DMF, Methanol; sparingly soluble in water | Reacts with water; Soluble in aprotic organic solvents |

Expected Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons on the substituted benzene ring, a singlet for the methoxy group protons, and triplets for the two methylene groups of the hydroxyethyl chain, along with exchangeable protons for the -NH and -OH groups.

-

¹³C NMR: Aromatic carbons with distinct shifts due to the bromo, methoxy, and sulfonamide substituents, along with signals for the methoxy carbon and the two carbons of the hydroxyethyl group.

-

IR Spectroscopy: Characteristic peaks for N-H and O-H stretching (broad, ~3300-3500 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Proposed Synthesis Protocol

The most direct and reliable synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is via the nucleophilic substitution of the highly reactive 5-bromo-2-methoxybenzenesulfonyl chloride with ethanolamine. The causality for this choice is clear: the sulfur atom of the sulfonyl chloride is highly electrophilic, making it an excellent target for the nucleophilic primary amine of ethanolamine. A tertiary amine base, such as triethylamine, is included to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

1. Reagents and Materials:

| Reagent | CAS Number | Molecular Formula | Purpose |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | 23095-05-8 | C₇H₆BrClO₃S | Starting Material |

| Ethanolamine | 141-43-5 | C₂H₇NO | Nucleophile |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | HCl Scavenger |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | Reaction Solvent |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | Work-up (removes excess base/amine) |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | Work-up (neutralizes acid) |

| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | Work-up (removes water) |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying Agent |

| Ethyl Acetate & Hexanes | 141-78-6 / 110-54-3 | - | TLC & Chromatography Solvents |

2. Experimental Procedure:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Addition of Amine and Base: In a separate vial, pre-mix ethanolamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Add this mixture dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a solvent system like 30-50% ethyl acetate in hexanes. The disappearance of the starting sulfonyl chloride spot and the appearance of a new, more polar product spot indicates completion.

-

Quenching & Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and ethanolamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

3. Safety Considerations:

-

5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive[4]. It causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Triethylamine and dichloromethane are volatile and should be handled in a well-ventilated area.

Rationale for Investigation & Potential Applications

The therapeutic potential of this molecule can be logically inferred from the activities of its structural relatives.

Anticancer Drug Development

A compelling study on a series of N-(5-methoxyphenyl) methoxybenzenesulfonamides, which included brominated analogs, found them to be potent cytotoxic agents against several cancer cell lines[3]. The mechanism was identified as the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[3]. 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a prime candidate for screening in this area. Docking studies from the aforementioned paper suggest these molecules bind to the colchicine site on tubulin, a clinically validated target for antimitotic drugs[3].

Caption: Proposed mechanism of action for anticancer activity.

Anti-Inflammatory Research

Phenolic compounds, especially those containing bromine, are widely recognized for their antioxidant and anti-inflammatory properties[5]. A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, was shown to exert potent anti-inflammatory effects in macrophages by inhibiting key signaling pathways, including NF-κB and MAPK (ERK, JNK)[5][6]. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. Given these precedents, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide warrants investigation in cellular models of inflammation, such as LPS-stimulated RAW 264.7 macrophages.

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a novel chemical entity with a strong scientific premise for its synthesis and evaluation. It is built upon a scaffold that is not only present in established pharmaceuticals but has also been identified in compounds with potent, targeted anticancer activity. The synthetic route presented herein is robust, logical, and relies on well-understood chemical principles. The clear structural analogies to potent cytotoxic and anti-inflammatory agents provide a powerful rationale for its inclusion in drug discovery screening programs. This guide provides the necessary foundation for researchers to synthesize, characterize, and unlock the potential of this promising molecule.

References

-

PubChem. 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

- Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

National Institutes of Health. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Available from: [Link]

-

European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Available from: [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

ResearchGate. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

-

PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

-

PubChem. 5-bromo-N-hydroxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

-

PubChem. 5-bromo-N-methoxythiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Available from: [Link]

-

ResearchGate. 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. Available from: [Link]

-

Oakwood Chemical. 5-Bromo-2-methoxybenzenesulfonyl chloride. Available from: [Link]

Sources

- 1. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]

- 2. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methoxybenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Dawn of Chemotherapy: A Technical Guide to the Discovery and Legacy of Benzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals